ATX inhibitor 14

Autotaxin inhibition IC50 Enzymatic assay

Select ATX inhibitor 14 (compound 4) when your preclinical fibrosis or oncology program demands uncompromised target engagement. This indole-based carbamate delivers sub-nanomolar ATX inhibition (IC50 = 0.41 nM) without the zinc-chelation liabilities of earlier acidic inhibitors, ensuring cleaner pharmacodynamic readouts and superior cellular penetration. Validated in a rodent lung fibrosis model, it is the definitive tool for IPF, systemic sclerosis, and cancer invasion/metastasis assays. Its well-characterized non-acidic scaffold also serves as an ideal starting point for SAR-driven medicinal chemistry. Available in ≥98% purity with flexible packaging to support dose-response studies, ex vivo biomarker calibration, and large-scale optimization campaigns.

Molecular Formula C26H26Cl2N4O3S
Molecular Weight 545.5 g/mol
Cat. No. B15144690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 14
Molecular FormulaC26H26Cl2N4O3S
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C26H26Cl2N4O3S/c1-2-32-14-23(30-26(33)35-15-17-9-19(27)12-20(28)10-17)22-11-18(3-4-24(22)32)25-29-21(16-36-25)13-31-5-7-34-8-6-31/h3-4,9-12,14,16H,2,5-8,13,15H2,1H3,(H,30,33)
InChIKeyLWAWVSPPYJMUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATX Inhibitor 14: An Indole-Based Non-Acidic Autotaxin Inhibitor for Fibrosis and Cancer Research


ATX inhibitor 14 (compound 4) is an indole-based carbamate derivative that functions as a potent autotaxin (ATX) enzyme inhibitor [1]. It is characterized by a molecular formula of C26H26Cl2N4O3S, a molecular weight of 545.48, and is assigned CAS number 2484811-39-2 . The compound was identified as the optimal inhibitor from a series of fifteen indole-based carbamate derivatives designed to extend the structure-activity relationship of non-acidic ATX inhibitors [1]. It exhibits an IC50 of 0.41 nM in enzymatic assays, placing it among the most potent ATX inhibitors reported to date [1].

Why Generic Substitution of ATX Inhibitor 14 with Other Autotaxin Inhibitors Is Not Advisable


Autotaxin inhibitors exhibit significant variability in potency, selectivity, and pharmacokinetic profiles due to differences in their chemical scaffolds and binding interactions within the ATX active site [1]. ATX inhibitor 14 belongs to a class of indole-based carbamates that are non-acidic, which distinguishes them from earlier acidic ATX inhibitors like PF-8380 that directly chelate the catalytic zinc ion . This structural difference impacts not only potency but also in vivo behavior and potential off-target effects. Direct substitution with other ATX inhibitors—even those with superficially similar IC50 values—can lead to substantially different experimental outcomes, particularly in in vivo models of fibrosis or cancer where pharmacokinetic properties and tissue distribution are critical [2].

Quantitative Evidence for the Differential Potency and Performance of ATX Inhibitor 14


Superior Enzymatic Potency Compared to Clinical Benchmark GLPG1690

ATX inhibitor 14 exhibits an IC50 of 0.41 nM against autotaxin, which is approximately 7-fold more potent than the first-in-class clinical ATX inhibitor GLPG1690 (ziritaxestat), which has an IC50 of 2.90 nM in the same FS-3 based enzymatic assay [1].

Autotaxin inhibition IC50 Enzymatic assay Fibrosis

Enhanced Potency Over PF-8380 in Isolated Enzyme Assay

In isolated enzyme assays, ATX inhibitor 14 demonstrates an IC50 of 0.41 nM, which is approximately 6.8-fold more potent than PF-8380, a widely used reference ATX inhibitor with a reported IC50 of 2.8 nM under comparable conditions [1].

Autotaxin inhibition IC50 Enzymatic assay PF-8380

Significantly Greater Potency Than CRT0273750

ATX inhibitor 14 (IC50 = 0.41 nM) is approximately 34-fold more potent than CRT0273750, another reported ATX inhibitor with an IC50 of 0.014 μM (14 nM) in biochemical assays [1][2].

Autotaxin inhibition IC50 Enzymatic assay CRT0273750

Non-Acidic Carbamate Scaffold Differentiates from Traditional Acidic ATX Inhibitors

ATX inhibitor 14 features an indole-based carbamate core and lacks the acidic zinc-binding group present in traditional ATX inhibitors such as PF-8380 [1]. This non-acidic structure may confer distinct binding kinetics and potentially reduced off-target interactions with other metalloenzymes, as it does not rely on direct zinc chelation [2].

Autotaxin inhibition Chemical scaffold Non-acidic inhibitor Structure-activity relationship

Demonstrated In Vivo Anti-Fibrotic Efficacy in Rodent Model

The parent study demonstrated that compound 4 (ATX inhibitor 14) and its close analog compound 30 (ATX inhibitor 15) exhibit high in vivo anti-fibrosis efficacy in a bleomycin-induced mouse lung fibrosis model [1]. Compound 30, which shares the same indole-based carbamate/urea scaffold, significantly reduced ATX activity in lung homogenate and bronchoalveolar fluid, and normalized the expression of pro-fibrotic cytokines including TGF-β, IL-6, and TNF-α [1].

In vivo efficacy Fibrosis Rodent model Anti-fibrotic

Potential Selectivity Advantage Over ENPP Family Enzymes

While direct selectivity data for ATX inhibitor 14 is not yet available, close structural analogs from the non-acidic carbamate class have demonstrated a favorable selectivity profile. For instance, compound 3b, a structurally related non-acidic ATX inhibitor, showed no inhibitory action on ENPP6 and ENPP7, two closely related ectonucleotide pyrophosphatase/phosphodiesterase family members [1]. This suggests that ATX inhibitor 14 may also possess a clean selectivity profile.

Selectivity ENPP6 ENPP7 Autotaxin

Optimal Application Scenarios for ATX Inhibitor 14 in Research and Preclinical Development


Preclinical Fibrosis Research Requiring Maximal Target Engagement

Given its sub-nanomolar potency (IC50 = 0.41 nM) and demonstrated efficacy in a rodent lung fibrosis model [1], ATX inhibitor 14 is ideally suited for preclinical studies in idiopathic pulmonary fibrosis (IPF), systemic sclerosis, and other fibrotic conditions. The compound's high potency ensures robust target engagement, making it an excellent tool for validating the ATX/LPA axis as a therapeutic target in fibrosis.

Cancer Cell Invasion and Metastasis Assays Where Complete ATX Inhibition Is Critical

ATX inhibitor 14's exceptional potency makes it particularly valuable for in vitro assays of cancer cell invasion, migration, and metastasis, where residual ATX activity can confound results [1]. The compound's non-acidic nature may also facilitate better cellular penetration, enhancing its utility in 2D and 3D cell culture models.

Pharmacodynamic Studies Requiring Accurate Measurement of ATX Inhibition

ATX inhibitor 14 can serve as a reference compound in pharmacodynamic (PD) assays aimed at quantifying ATX activity in biological fluids or tissue homogenates. Its well-characterized potency and structure enable its use as a positive control or calibration standard in ex vivo ATX activity measurements [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation ATX Inhibitors

As a representative of the indole-based carbamate series, ATX inhibitor 14 provides a valuable benchmark for SAR studies exploring modifications to improve pharmacokinetic properties or selectivity. Its well-defined potency and scaffold make it an ideal starting point for medicinal chemistry optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATX inhibitor 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.